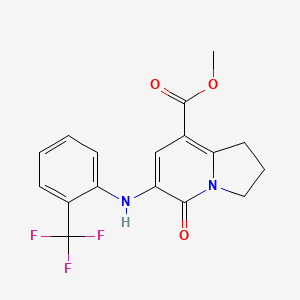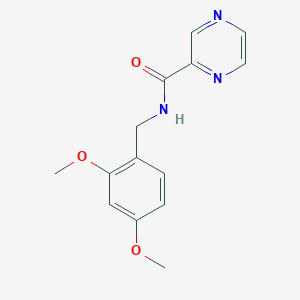
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride is a chemical compound that features a fluorine atom, a pyrrolidine ring, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the piperidine ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce different halogen atoms or other functional groups.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies to understand its interaction with biological targets.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride involves its interaction with specific molecular targets in the body. The fluorine atom and the pyrrolidine ring may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride: This compound has an additional fluorine atom, which may alter its chemical and biological properties.
4-(Pyrrolidin-1-yl)benzonitrile: This compound features a benzonitrile group instead of a piperidine ring, leading to different biological activities.
Uniqueness
3-Fluoro-4-(pyrrolidin-1-yl)piperidinehydrochloride is unique due to its specific combination of a fluorine atom, a pyrrolidine ring, and a piperidine ring. This unique structure may confer specific biological activities that are not present in similar compounds, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C9H18ClFN2 |
|---|---|
Molekulargewicht |
208.70 g/mol |
IUPAC-Name |
3-fluoro-4-pyrrolidin-1-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H17FN2.ClH/c10-8-7-11-4-3-9(8)12-5-1-2-6-12;/h8-9,11H,1-7H2;1H |
InChI-Schlüssel |
RXCCKHDVIIBWBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2CCNCC2F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
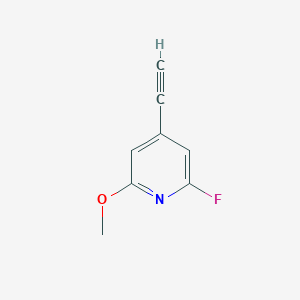
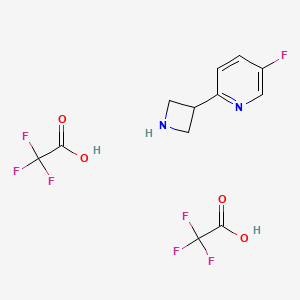
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
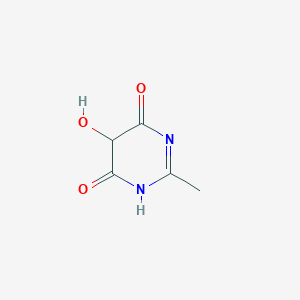
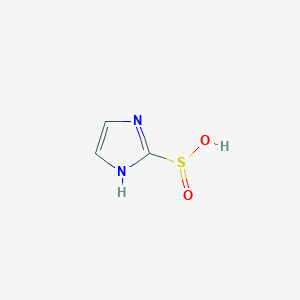




![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)
